N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, a benzyl group, and a trifluoromethoxy phenyl group, making it a molecule of significant structural and functional diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the 1-benzylpiperidin-4-yl intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Oxalamide Formation: The next step involves the reaction of the piperidine intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Trifluoromethoxy Phenyl Group: The final step involves the introduction of the 4-(trifluoromethoxy)phenyl group. This can be achieved through a nucleophilic substitution reaction where the oxalamide intermediate reacts with 4-(trifluoromethoxy)phenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.
Substitution: The benzyl and trifluoromethoxy phenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of simpler amides or amines.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs. Therefore, this compound could serve as a lead compound in the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could mimic the structure of natural ligands, while the trifluoromethoxy group could enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a more attractive candidate for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)31-19-8-6-18(7-9-19)27-21(30)20(29)26-14-16-10-12-28(13-11-16)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHQMBHLOZMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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